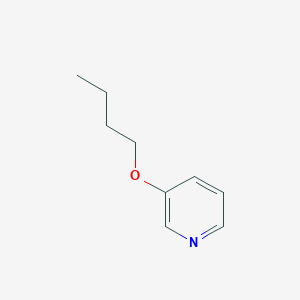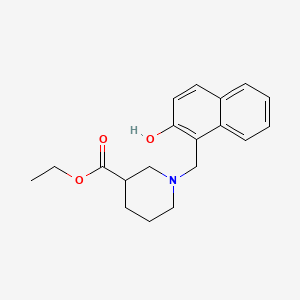
1-((2-Hydroxy-1-naphthyl)methyl)nipecotic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-3-carboxylate is a chemical compound with a molecular formula of C19H23NO3. This compound is known for its unique structure, which includes a piperidine ring substituted with an ethyl ester group and a hydroxynaphthylmethyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with 2-hydroxynaphthaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
Ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-3-carboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate biological pathways and result in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxylate
- Naphthylmethylpiperidine derivatives
- Indole derivatives
Uniqueness
Ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring and the presence of both hydroxyl and ester functional groups. This combination of features provides it with distinct chemical reactivity and potential biological activities compared to similar compounds .
Propriétés
Numéro CAS |
108984-35-6 |
|---|---|
Formule moléculaire |
C19H23NO3 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C19H23NO3/c1-2-23-19(22)15-7-5-11-20(12-15)13-17-16-8-4-3-6-14(16)9-10-18(17)21/h3-4,6,8-10,15,21H,2,5,7,11-13H2,1H3 |
Clé InChI |
QVCOJNSOQPFNPA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCCN(C1)CC2=C(C=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-](/img/structure/B13752630.png)

![2-[(Propan-2-ylideneamino)oxy]hexan-1-ol](/img/structure/B13752646.png)
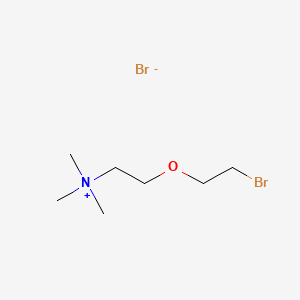
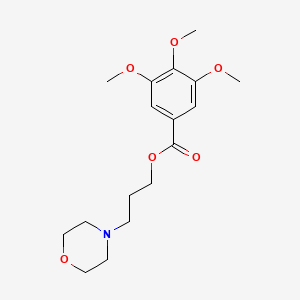
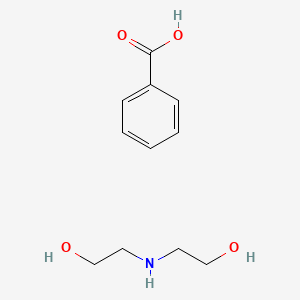

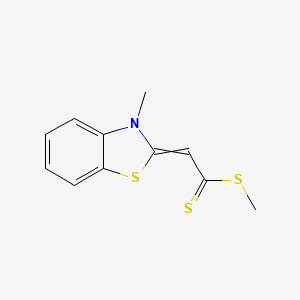

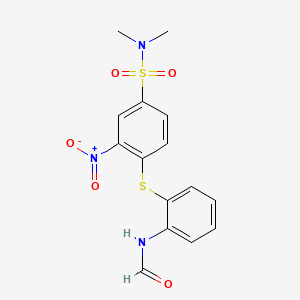
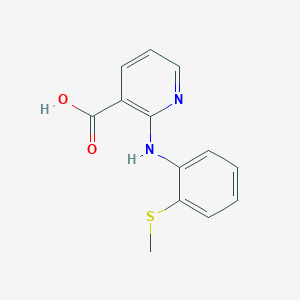
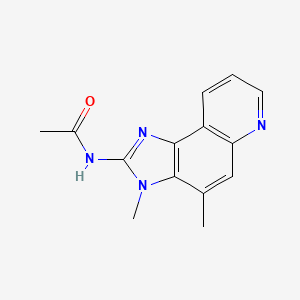
![N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride](/img/structure/B13752733.png)
